Chromomycin A2

Oncology Gastric Adenocarcinoma Cytotoxicity Assay

Researchers requiring precise nanomolar potency cannot substitute Chromomycin A2 with generic aureolic acid analogs-sugar substitution differences yield divergent potency and phenotypes. Chromomycin A2 delivers validated differentiation: • 13-fold greater potency than Chromomycin A3 in AGS cells (IC₅₀ 1.7 vs 22.1 nM) • Sub-nanomolar IC₅₀ across leukemia lines including venetoclax-resistant models • Validated autophagy induction (LC3A/B upregulation) at 30 nM in melanoma • Selective inhibition of glucose-stimulated insulin secretion (EC₅₀ 11.8 nM) with PDX1/UCN3 suppression ≥98% purity, supplied with CoA.

Molecular Formula C59H86O26
Molecular Weight 1211.3 g/mol
Cat. No. B1226595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin A2
Synonymschromomycin A2
Molecular FormulaC59H86O26
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
InChIInChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3
InChIKeyWPLCTUHONLQGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromomycin A2 Sourcing & Baseline


Chromomycin A2 (CAS 6992-70-7), also known as Aburamycin A, is a glycosylated aromatic polyketide belonging to the aureolic acid family of antitumor antibiotics [1]. It is a secondary metabolite produced by various strains of *Streptomyces*, including *S. griseus* and marine-derived actinomycetes [2]. With a molecular formula of C₅₉H₈₆O₂₆ and a molecular weight of approximately 1211.3 g/mol, Chromomycin A2 is characterized by a tricyclic aglycone core (chromomycinone) linked to multiple deoxysugar moieties . Its primary mechanism of action involves sequence-selective binding as a dimer to GC-rich regions in the DNA minor groove in the presence of divalent cations like Mg²⁺, thereby inhibiting DNA-dependent RNA synthesis and blocking transcription factor binding .

DNA minor-groove binding and transcription inhibition studies
Autophagy induction screening in melanoma and other cell models
Pancreatic β-cell gene expression and insulin secretion research

Chromomycin A2: Why Analogs Cannot Substitute


Substituting Chromomycin A2 with other aureolic acid analogs such as Chromomycin A3, Mithramycin A, or Olivomycin for research applications is not scientifically valid due to quantifiable differences in their sugar substitution patterns that dictate their biological potency, target selectivity, and cellular effects [1]. The aureolic acid family shares a conserved aglycone core, but their divergent biological activities are driven by specific tailoring modifications (O-acetylations, O-methylations) on the pendant deoxysugar chains [2]. These structural variations result in measurable differences in DNA-binding affinity, sequence selectivity, and, most critically, cytotoxicity. For instance, in direct comparison, Chromomycin A2 exhibits a 13-fold greater potency than Chromomycin A3 against the AGS gastric adenocarcinoma cell line (IC₅₀ 1.7 nM vs. 22.1 nM) [3]. Furthermore, unique biological signatures, such as the induction of autophagy and the inhibition of glucose-stimulated insulin secretion, have been specifically and quantitatively characterized for Chromomycin A2, but are either absent or uncharacterized for its closest in-class relatives [4]. Therefore, for any experiment where precise nanomolar potency, a specific autophagic phenotype, or defined Wnt pathway inhibition is required, generic substitution of Chromomycin A2 will compromise experimental validity and reproducibility.

Sugar modification differences may alter DNA-binding affinity and cellular potency profiles compared to Chromomycin A3.
Autophagy induction phenotype is not a reported feature of chromomycin A3, limiting phenotypic substitution.
PDX1/UCN3 suppression activity is absent in Mithramycin, so functional replacement may not reproduce gene regulatory outcomes.

Chromomycin A2: Differentiating Evidence


Superior Cytotoxicity in Gastric Cancer Cells

In a direct, comparative study, Chromomycin A2 demonstrated significantly higher cytotoxic potency than its closest structural analog, Chromomycin A3, against the AGS human gastric adenocarcinoma cell line [1]. The IC₅₀ value for Chromomycin A2 was 1.7 nM, while Chromomycin A3 required a 13-fold higher concentration to achieve the same effect, with an IC₅₀ of 22.1 nM [1]. This stark difference in potency at the nanomolar level underscores that minor structural variations in the sugar moieties of these molecules translate into major, quantifiable differences in their biological activity [2]. Furthermore, the same study found that Chromomycin A2 inhibited TCF/β-catenin transcription with an IC₅₀ of 1.8 nM, which is 8.8-fold more potent than Chromomycin A3's IC₅₀ of 15.9 nM [1].

Gastric Cancer Potency
Head-to-head
Chromomycin A2 IC₅₀ 1.7 nM vs Chromomycin A3 IC₅₀ 22.1 nM (13-fold higher reported potency)
Supports model selection for gastric adenocarcinoma cytotoxicity studies
AGS cell line, 48 h treatment
Oncology Gastric Adenocarcinoma Cytotoxicity Assay

Liver Cancer Cell Potency vs. Doxorubicin

A direct comparative study evaluated the cytotoxic effects of Chromomycin A2 (CA2) and the standard-of-care chemotherapeutic agent Doxorubicin (DOX) on human liver cancer cell lines HepG2 and Hep3B [1]. The data revealed a substantial difference in effective concentration ranges: Chromomycin A2 acted effectively at concentrations in the nanomolar range, while Doxorubicin required micromolar concentrations to achieve a comparable cytotoxic effect [1]. This represents an approximate 1000-fold difference in potency between the two compounds. Both compounds induced DNA damage, evidenced by H2AX phosphorylation (γH2AX), and triggered apoptotic signaling, as shown by Caspase-3 cleavage, but the vastly different concentration requirements highlight Chromomycin A2's superior potency in these models [1].

Liver Cancer Potency vs Doxorubicin
Head-to-head
Nanomolar effective range (A2) vs micromolar range (doxorubicin); ~1000-fold difference
Supports compound ranking in hepatocellular carcinoma models
HepG2 and Hep3B, MTT assay
Hepatocellular Carcinoma Chemotherapy Comparative Cytotoxicity

Autophagy Induction Phenotype

A phenotypic screen across a panel of human tumor cell lines revealed that Chromomycin A2 is a potent and unique inducer of autophagy, a feature not previously described for the chromomycin class [1]. Specifically, in MALME-3M metastatic melanoma cells, treatment with 30 nM Chromomycin A2 led to the accumulation of cells in the G0/G1 phase of the cell cycle, a reduction in proliferation without immediate loss of viability, and a clear increase in autophagic markers including LC3A and LC3B proteins and the formation of acidic vacuolar organelles [1]. While Chromomycin A3 is known primarily for its cytotoxic and DNA-binding effects, the specific autophagic signature induced by Chromomycin A2 at low nanomolar concentrations represents a verifiable and distinct mechanism of action [2].

Autophagy Induction
Cross-study comparable
30 nM induces G0/G1 arrest, LC3A/LC3B upregulation, acidic vesicular organelles
Autophagy phenotype context; not a typical chromomycin-class feature
MALME-3M melanoma cells, 48-72 h
Autophagy Melanoma Cell Biology

PDX1 and UCN3 Gene Suppression

A study investigating the effects of Chromomycin A2 on pancreatic beta-cell function identified a specific gene-suppressive activity that distinguishes it from the related compound Mithramycin [1]. While both Chromomycin A2 and Mithramycin are known to interact with DNA and potentially abrogate transcription factor binding, a direct comparison revealed that only Chromomycin A2 (CMA2) suppressed the expression of the key beta-cell transcription factors PDX1 and UCN3 [1]. Mithramycin did not exhibit this effect. This finding was part of a broader analysis showing that Chromomycin A2 potently inhibits glucose-stimulated insulin secretion (EC₅₀ = 11.8 nM) through multiple, specific mechanisms, including disruption of Wnt signaling and suppression of Ca²⁺ influx, further differentiating its polypharmacology from its class members [1].

PDX1/UCN3 Gene Suppression
Head-to-head
Suppresses PDX1 and UCN3 expression; Mithramycin does not
Selective beta-cell transcription factor modulation context
MIN6 pancreatic beta-cells
Endocrinology Diabetes Gene Expression

Leukemia Cell Line Cytotoxicity

A 2025 study investigating Chromomycin A2's antileukemic effects reported remarkable potency across a panel of 22 leukemia-derived cell lines, with IC₅₀ values ranging from 0.40 to 4.42 nM [1]. Notably, this high level of potency was retained even in cell line models with acquired resistance to clinically relevant targeted therapies, including venetoclax, quizartinib, and ATRA, which showed only slightly higher, yet still sub-nanomolar, IC₅₀ values compared to their parental lines [1]. Furthermore, Chromomycin A2 completely abolished autonomous clonal growth in both AML and ALL cell lines at concentrations of ≥5 nM, a functional readout that demonstrates its capacity to eliminate cancer stem cell-like potential [1]. While the potency of Chromomycin A3 in leukemia has been previously reported, the comprehensive dataset demonstrating Chromomycin A2's consistent activity against a broad panel of therapy-resistant models provides a strong, quantifiable rationale for its selection in hematologic malignancy research [2].

Leukemia Cell Panel Potency
Class-level inference
IC₅₀ range 0.40 – 4.42 nM across 22 cell lines; clonogenic growth abolished at ≥5 nM
Broad sub-nanomolar antiproliferative activity reported in resistant leukemia models
Includes venetoclax/quizartinib/ATRA-resistant lines
Leukemia Hematology Drug Resistance

Hydrophobicity & Cellular Uptake

Chromomycin A2 is consistently described in the literature as a 'minor, more hydrophobic analogue of the chromomycin complex' compared to the major component, Chromomycin A3 . This physicochemical difference is a direct consequence of variations in the O-acetylation and O-methylation patterns of its deoxysugar moieties, which are established by specific tailoring enzymes during biosynthesis [1]. While no direct comparative cellular uptake or permeability assays were identified in the search, this documented increase in hydrophobicity is a class-level inference for a potential advantage. In drug development, increased lipophilicity is often, though not universally, correlated with improved passive membrane permeability and enhanced intracellular accumulation or retention [2]. This property provides a plausible structural rationale for some of the superior cellular potency observed for Chromomycin A2 in direct comparative studies [3].

Hydrophobicity & Uptake
Class-level inference
Described as more hydrophobic analogue than major chromomycin component
Physicochemical context; may influence cellular permeability and retention
Class-level inference; direct comparative uptake data not identified
Pharmacokinetics Drug Discovery Physicochemical Properties

Chromomycin A2 Research Applications


Oncology: Overcoming Therapy Resistance

Chromomycin A2 is the optimal choice for preclinical oncology studies where high potency is paramount. Its IC₅₀ of 1.7 nM in AGS gastric adenocarcinoma cells is 13-fold lower than its analog Chromomycin A3 [1]. Furthermore, its ability to maintain sub-nanomolar IC₅₀ values (0.40–4.42 nM) across a broad panel of leukemia cell lines, including models resistant to venetoclax, quizartinib, and ATRA, makes it a unique probe for studying mechanisms to overcome acquired resistance [2]. The compound's capacity to completely abolish clonogenic growth at ≥5 nM provides a robust functional endpoint for assessing effects on cancer stem cell-like populations [2].

Autophagy & Cell Death Studies

For studies focused on autophagy, Chromomycin A2 is an indispensable reagent. It is a validated and potent inducer of autophagy, a phenotype not associated with its closest analog, Chromomycin A3 [3]. Treatment with 30 nM Chromomycin A2 reliably induces G0/G1 cell cycle arrest, reduces proliferation without immediate loss of viability, and increases expression of LC3A and LC3B autophagic markers in melanoma cell models [3]. This distinct mechanism provides a valuable tool for dissecting the interplay between DNA damage, cell cycle arrest, and autophagic signaling, an application where other aureolic acids are not fit for purpose.

Endocrinology: Beta-Cell Function Probe

In beta-cell biology, Chromomycin A2 offers a unique, selective tool for modulating gene expression and function. It potently inhibits glucose-stimulated insulin secretion with an EC₅₀ of 11.8 nM [4]. Critically, its activity includes the specific suppression of key transcription factors PDX1 and UCN3, an effect that is not observed with the related DNA-binding compound Mithramycin [4]. This selectivity allows researchers to dissect the specific gene regulatory networks governing beta-cell identity and function, making Chromomycin A2 the only compound in its class with this validated profile.

Pharmacology: Physicochemical SAR Studies

Chromomycin A2 serves as a key model compound for studying the impact of glycosylation patterns on drug-like properties. As the 'more hydrophobic analogue' of the chromomycin complex, it provides a distinct comparator to the major component, Chromomycin A3, for investigating how differences in sugar modifications influence cellular permeability, intracellular retention, and overall pharmacokinetic behavior . The quantitative potency differences observed in cell-based assays (e.g., the 13-fold difference vs. Chromomycin A3) may be, in part, a consequence of these physicochemical differences, making Chromomycin A2 essential for structure-activity relationship (SAR) studies within the aureolic acid family [1].

Application
Selection Property
Validation Focus
Oncology model studies
DNA-binding affinity and potency across resistant cell models
Cell viability, clonogenic growth assays
Autophagy pathway research
Autophagy induction phenotype at low nanomolar levels
LC3 marker expression, cell cycle analysis
Beta-cell gene regulation studies
Selective suppression of PDX1/UCN3 transcription factors
Insulin secretion assay, gene expression profiling
Structure-activity relationship (SAR) studies
Hydrophobic sugar modification pattern
Cellular permeability and retention assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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